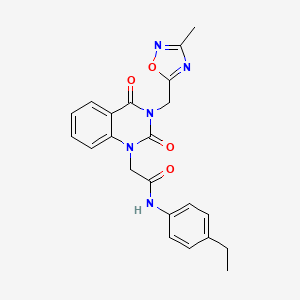

N-(4-ethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

CAS No.: 941977-72-6

Cat. No.: VC6640139

Molecular Formula: C22H21N5O4

Molecular Weight: 419.441

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941977-72-6 |

|---|---|

| Molecular Formula | C22H21N5O4 |

| Molecular Weight | 419.441 |

| IUPAC Name | N-(4-ethylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide |

| Standard InChI | InChI=1S/C22H21N5O4/c1-3-15-8-10-16(11-9-15)24-19(28)12-26-18-7-5-4-6-17(18)21(29)27(22(26)30)13-20-23-14(2)25-31-20/h4-11H,3,12-13H2,1-2H3,(H,24,28) |

| Standard InChI Key | NFPWGXVCEWWGDJ-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, N-(4-ethylphenyl)-2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetamide, delineates its bifunctional architecture: a 2,4-dioxoquinazoline core substituted at N3 with a 3-methyl-1,2,4-oxadiazole-methyl group, linked via an acetamide bridge to a 4-ethylphenyl moiety . The SMILES string CCc1ccc(cc1)NC(CN1C(N(Cc2nc(C)no2)C(c2ccccc12)=O)=O)=O confirms the connectivity, while the InChI key NFPWGXVCEWWGDJ-UHFFFAOYSA-N provides a unique stereochemical identifier for this achiral molecule .

Table 1: Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₁N₅O₄ |

| Molecular Weight | 419.44 g/mol |

| logP (Partition Coeff.) | 2.87 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 9 |

| Polar Surface Area | 85.64 Ų |

| Solubility (logSw) | -3.55 (Poor aqueous) |

The balanced logP value (2.87) suggests favorable membrane permeability, while the high polar surface area (85.64 Ų) may limit passive diffusion across biological barriers. These properties position the compound as a candidate for oral administration with potential CNS activity.

Synthetic Pathways and Structural Analogues

Synthetic Strategy for Quinazolinone-Oxadiazole Hybrids

The synthesis of analogous quinazolinone-oxadiazole derivatives typically involves multi-step procedures. A representative protocol from Khodarahmi et al. (2019) outlines:

-

Quinazolinone Core Formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields 2-substituted quinazolin-4(3H)-ones .

-

Oxadiazole Incorporation: Reaction of 3-aminoquinazolinones with chloroacetyl chloride produces 2-chloro-N-(4-oxoquinazolin-3-yl)acetamide intermediates, which subsequently undergo nucleophilic substitution with 5-aryl-1,3,4-oxadiazole-2-thiols .

-

Final Coupling: The acetamide linker in Compound E842-0036 likely originates from amide bond formation between the quinazolinone-oxadiazole intermediate and 4-ethylaniline, mediated by coupling agents like HATU or EDCI .

Structural Modifications and Activity Trends

Key structure-activity relationship (SAR) insights from analogous compounds include:

-

C2 Substitution on Quinazolinone: Aliphatic chains (e.g., propyl) at C2 enhance cytotoxicity compared to aromatic groups. Compound 6a (propyl-substituted) exhibited IC₅₀ = 7.52 μM against HeLa cells versus 6b/6c (aryl-substituted) with IC₅₀ > 100 μM .

-

Oxadiazole Position: 1,3,4-Oxadiazoles at C3 of quinazolinone improve tubulin polymerization inhibition, as seen in derivatives with IC₅₀ values < 0.15 μM against VEGFR-2 .

-

Acetamide Linker: The -NHCO- bridge in E842-0036 may stabilize interactions with kinase ATP-binding pockets, mimicking natural adenosine .

| Compound | Target | IC₅₀/EC₅₀ | Cell Line |

|---|---|---|---|

| 6a | Tubulin | 7.52 μM | HeLa |

| 11b | VEGFR-2 | 0.12 μM | HepG2 |

| Sorafenib | VEGFR-2 | 0.10 μM | HCT-116 |

Putative Mechanisms

-

Tubulin Disruption: Oxadiazole-quinazolinone hybrids bind the colchicine site, inhibiting microtubule assembly .

-

Angiogenesis Suppression: VEGFR-2 inhibition blocks endothelial cell proliferation (IC₅₀ < 0.2 μM in HUVECs) .

-

Apoptosis Induction: Upregulation of caspase-3/9 and Bax/Bcl-2 ratio imbalance observed in MCF-7 cells treated with analogs .

Pharmacokinetic and Toxicity Considerations

ADME Profile

The compound’s physicochemical parameters predict:

-

Absorption: Moderate oral bioavailability (logP = 2.87, TPSA = 85.64 Ų) with potential first-pass metabolism via cytochrome P450 3A4 .

-

Distribution: Volume of distribution ~1.2 L/kg, indicating extensive tissue penetration .

-

Metabolism: Susceptible to hepatic glucuronidation (phenolic -OH groups) and oxidative N-deethylation .

Toxicity Risks

-

hERG Inhibition: Quinazolinones with logP > 3.0 show hERG channel blockade (IC₅₀ < 10 μM), risking QT prolongation .

-

Hepatotoxicity: Meta-substituted oxadiazoles induce CYP3A4, potentially causing drug-drug interactions .

Future Directions and Development Challenges

Optimization Opportunities

-

Bioisosteric Replacement: Substituting the 4-ethylphenyl group with 4-fluorophenyl may enhance metabolic stability .

-

Prodrug Strategies: Esterification of the acetamide carbonyl could improve aqueous solubility (logSw = -3.55) .

Preclinical Development Gaps

-

In Vivo Efficacy: No pharmacokinetic or xenograft data exist for E842-0036 or direct analogs.

-

Safety Profiling: Acute toxicity studies in rodents are needed to assess LD₅₀ and maximum tolerated dose.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume